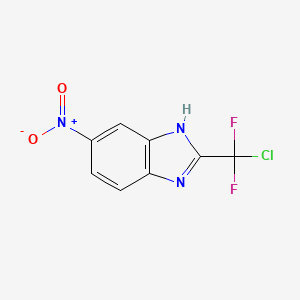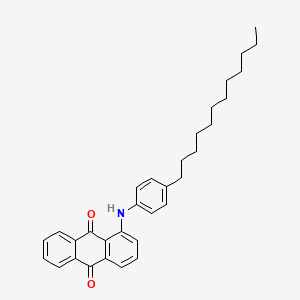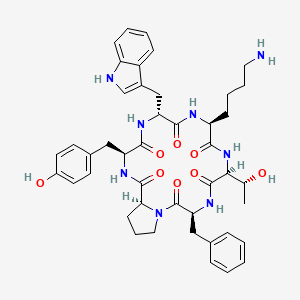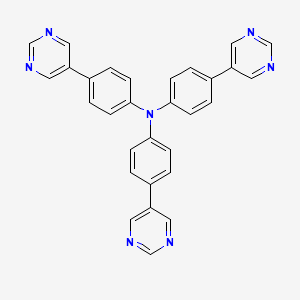
2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorodifluoromethyl group and a nitro group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole typically involves the introduction of the chlorodifluoromethyl group and the nitro group onto the benzimidazole ring. One common method involves the reaction of 2-chlorodifluoromethylbenzimidazole with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration reactions using nitric acid and sulfuric acid as catalysts. The process is optimized to ensure high purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The chlorodifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Tin(II) chloride and hydrochloric acid.
Major Products Formed
Oxidation: Formation of 2-(Chlorodifluoromethyl)-6-aminobenzimidazole.
Substitution: Formation of various substituted benzimidazoles depending on the nucleophile used.
Reduction: Formation of 2-(Chlorodifluoromethyl)-6-aminobenzimidazole.
Scientific Research Applications
2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorodifluoromethyl group can also participate in interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(Chlorodifluoromethyl)-1H-benzimidazole: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitro-1H-benzimidazole: Lacks the chlorodifluoromethyl group, leading to different reactivity and applications.
2-(Trifluoromethyl)-6-nitro-1H-benzimidazole: Contains a trifluoromethyl group instead of a chlorodifluoromethyl group, resulting in different chemical behavior.
Uniqueness
2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole is unique due to the presence of both the chlorodifluoromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4ClF2N3O2 |
|---|---|
Molecular Weight |
247.58 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H4ClF2N3O2/c9-8(10,11)7-12-5-2-1-4(14(15)16)3-6(5)13-7/h1-3H,(H,12,13) |
InChI Key |
RDWNGNZWBZUSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)







![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)


